molecular formula C7H5ClFIO B12974915 (4-Chloro-2-fluoro-6-iodophenyl)methanol

(4-Chloro-2-fluoro-6-iodophenyl)methanol

Cat. No.: B12974915
M. Wt: 286.47 g/mol
InChI Key: WAVOFHMNLXXQQZ-UHFFFAOYSA-N
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Description

(4-Chloro-2-fluoro-6-iodophenyl)methanol is an organic compound with the molecular formula C7H5ClFIO It is a halogenated phenylmethanol derivative, characterized by the presence of chlorine, fluorine, and iodine atoms on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-2-fluoro-6-iodophenyl)methanol typically involves the halogenation of phenylmethanol derivatives. One common method is the sequential introduction of halogen atoms through electrophilic aromatic substitution reactions. The reaction conditions often include the use of halogenating agents such as N-bromosuccinimide (NBS) or iodine monochloride (ICl) under controlled temperatures and solvent conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The choice of solvents, catalysts, and reaction parameters is optimized to achieve high efficiency and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-2-fluoro-6-iodophenyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

Major Products Formed

The major products formed from these reactions include halogenated aldehydes, ketones, and substituted phenylmethanol derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

(4-Chloro-2-fluoro-6-iodophenyl)methanol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Chloro-2-fluoro-6-iodophenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The halogen atoms on the benzene ring enhance its binding affinity and specificity towards these targets, modulating their activity and downstream signaling pathways. This compound may exert its effects through inhibition or activation of enzymatic reactions, leading to altered cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • (4-Chloro-2-fluoro-5-iodophenyl)methanol
  • (4-Chloro-2-fluoro-3-iodophenyl)methanol
  • (4-Chloro-2-fluoro-6-bromophenyl)methanol

Uniqueness

(4-Chloro-2-fluoro-6-iodophenyl)methanol is unique due to the specific arrangement of halogen atoms on the benzene ring, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit enhanced stability, solubility, and target specificity, making it a valuable tool in research and industrial applications.

Properties

Molecular Formula

C7H5ClFIO

Molecular Weight

286.47 g/mol

IUPAC Name

(4-chloro-2-fluoro-6-iodophenyl)methanol

InChI

InChI=1S/C7H5ClFIO/c8-4-1-6(9)5(3-11)7(10)2-4/h1-2,11H,3H2

InChI Key

WAVOFHMNLXXQQZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)CO)I)Cl

Origin of Product

United States

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